molecular formula C23H23N3O5 B2390161 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1185159-20-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Katalognummer: B2390161
CAS-Nummer: 1185159-20-9
Molekulargewicht: 421.453
InChI-Schlüssel: FEJXSHFHJLXPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a naphthyridine derivative. This structural configuration is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM. In comparison, the standard drug doxorubicin had IC50 values of 7.46 µM for HepG2 and 4.56 µM for MCF7 .

The mechanisms underlying the anticancer activity of these compounds include:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
  • Apoptosis Induction : The compounds induced apoptosis as evidenced by annexin V-FITC assays and alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis indicated that these compounds could arrest the cell cycle at specific phases, contributing to their antiproliferative effects.

Neuroprotective Effects

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have been investigated for neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. One compound demonstrated the ability to significantly increase cell viability at concentrations as low as 1.25 µg/mL while being non-toxic at higher concentrations (30 µg/mL). This suggests a favorable therapeutic window for potential Alzheimer's disease treatments .

Mechanisms of Neuroprotection

The neuroprotective mechanisms identified include:

  • Reduction of Oxidative Stress : Compounds reduced levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
  • Inhibition of NF-κB Pathway : The inhibition of NF-κB signaling was noted, which is often activated in neurodegenerative conditions.
  • Modulation of Apoptotic Factors : Changes in expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were observed, indicating a shift towards cell survival.

Data Summary

CompoundTarget CellsIC50 Values (µM)Mechanism
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...)HepG22.38EGFR inhibition
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...)HCT1161.54Apoptosis induction
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...)MCF74.52Cell cycle arrest
Neuroprotective derivativePC12 (Aβ-induced)>30 (non-toxic)NF-kB inhibition

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-15-3-4-18-16(9-15)23(28)17-11-26(7-6-19(17)25-18)12-22(27)24-10-14-2-5-20-21(8-14)31-13-30-20/h2-5,8-9H,6-7,10-13H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXSHFHJLXPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.